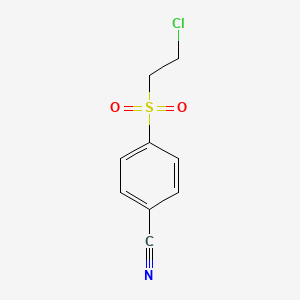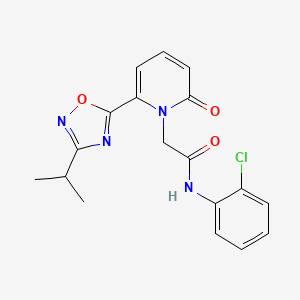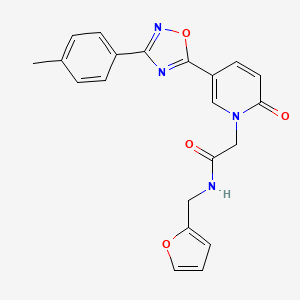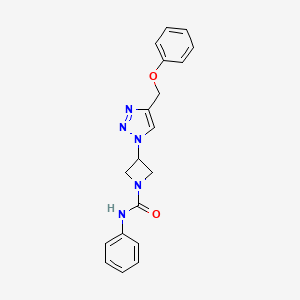![molecular formula C17H16ClN5O B2446306 5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-70-9](/img/no-structure.png)
5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CT04, is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. This compound belongs to the class of triazole-based compounds, which have been found to possess various biological activities.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Synthesis
- Triazole Derivatives and Their Pharmacological Properties : Triazole derivatives have been identified to possess valuable pharmacological properties, including anti-convulsive activity. They are useful in the treatment of conditions such as epilepsy, tension, and agitation, showcasing their potential in neuroscience and pharmacology research. Notably, specific triazole compounds have been synthesized for their medicinal applications, demonstrating the chemical class's versatility in drug development (Shelton, 1981).
Chemical Synthesis and Applications
- Triazole-Based Scaffolds for Peptidomimetics : The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid and its derivatives emphasizes the role of triazole-based scaffolds in creating peptidomimetics or biologically active compounds. Such compounds are significant in medicinal chemistry, offering a platform for developing new therapeutic agents. A methodology involving ruthenium-catalyzed cycloaddition has been developed to produce these amino acids, highlighting advancements in synthetic chemistry for pharmaceutical research (Ferrini et al., 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 3-chloroaniline with 3,4-dimethylphenyl isocyanate to form the intermediate N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form the desired product.", "Starting Materials": [ "3-chloroaniline", "3,4-dimethylphenyl isocyanate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: React 3-chloroaniline with 3,4-dimethylphenyl isocyanate in the presence of a suitable solvent and a catalyst to form N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)urea.", "Step 2: Dissolve N-(3-chlorophenyl)-N'-(3,4-dimethylphenyl)urea in a suitable solvent and add sodium azide and copper sulfate to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time to form the desired product, 5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 4: Isolate the product by filtration or other suitable methods and purify it by recrystallization or other suitable methods." ] } | |
CAS-Nummer |
1105199-70-9 |
Produktname |
5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide |
Molekularformel |
C17H16ClN5O |
Molekulargewicht |
341.8 |
IUPAC-Name |
5-(3-chloroanilino)-N-(3,4-dimethylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H16ClN5O/c1-10-6-7-14(8-11(10)2)20-17(24)15-16(22-23-21-15)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23) |
InChI-Schlüssel |
KEJQFINPGXMOMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2446225.png)
![2-[(2-Iodoethyl)sulfanyl]-2-methylpropane](/img/structure/B2446227.png)


![N-(Furan-2-ylmethyl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2446230.png)
![7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2446238.png)


![4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde](/img/structure/B2446242.png)

![3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2446245.png)
![2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2446246.png)